molecular formula C9H18ClNO B14082453 3,3-Di-tert-butyl-2-chlorooxaziridine CAS No. 101515-65-5

3,3-Di-tert-butyl-2-chlorooxaziridine

Cat. No.: B14082453
CAS No.: 101515-65-5
M. Wt: 191.70 g/mol
InChI Key: CZKMOVWVFHPGJN-UHFFFAOYSA-N
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Description

Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is a specialized organic compound featuring a three-membered heterocyclic ring containing oxygen, nitrogen, and carbon atoms. This compound is known for its high reactivity due to the strained ring structure and the relatively weak nitrogen-oxygen bond. It has garnered significant attention in the field of organic chemistry for its utility as an oxygen- and nitrogen-transfer reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the reaction of an imine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to yield the desired oxaziridine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- include epoxides, amines, and various heterocyclic compounds, depending on the specific reaction conditions and substrates used .

Scientific Research Applications

Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- involves the transfer of oxygen or nitrogen atoms to substrates. The strained three-membered ring and weak nitrogen-oxygen bond facilitate these transfer reactions. The compound acts as an electrophilic reagent, with nucleophiles attacking the nitrogen or oxygen atom depending on the steric and electronic properties of the substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxaziridine, 2-chloro-3,3-bis(1,1-dimethylethyl)- is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions. The bulky tert-butyl groups influence the steric and electronic properties, making it a valuable reagent for selective transformations .

Properties

CAS No.

101515-65-5

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3,3-ditert-butyl-2-chlorooxaziridine

InChI

InChI=1S/C9H18ClNO/c1-7(2,3)9(8(4,5)6)11(10)12-9/h1-6H3

InChI Key

CZKMOVWVFHPGJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(N(O1)Cl)C(C)(C)C

Origin of Product

United States

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